Sodium tellurium oxide pentahydrate

描述

Discovery and Historical Development

Sodium tellurium oxide pentahydrate (Na₂TeO₃·5H₂O), also known as sodium tellurite pentahydrate, traces its origins to the broader exploration of tellurium chemistry. Tellurium was first identified in 1782 by Franz-Joseph Müller von Reichenstein while analyzing gold ores from Transylvania. Martin Heinrich Klaproth isolated the element in 1798 and named it tellus (Latin for "earth").

The compound itself emerged as a byproduct of metallurgical processes. Early 20th-century studies revealed its formation during copper refining, where tellurium-containing anode slimes were roasted with sodium carbonate. By the 1930s, its crystalline structure and hydration properties were systematically characterized, with X-ray diffraction confirming the pentahydrate form.

Nomenclature and Classification

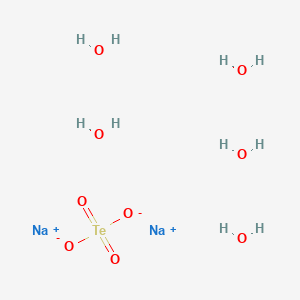

IUPAC Name : Disodium trioxotellurate pentahydrate

Chemical Formula : Na₂TeO₃·5H₂O

CAS Registry : 22451-06-5

Classification:

| Category | Description |

|---|---|

| Chemical Class | Inorganic tellurium compound |

| Coordination Geometry | Trigonal pyramidal (TeO₃²⁻ anion), octahedral (Na⁺ hydration sphere) |

| Oxidation State | Tellurium(IV) |

The compound belongs to the tellurite family (TeO₃²⁻), distinct from tellurates (TeO₄²⁻) in oxidation state and solubility.

Significance in Inorganic Chemistry

Sodium tellurite pentahydrate serves as a critical precursor in:

- Nanomaterial Synthesis : Acts as a tellurium source for quantum dots (e.g., CdTe) and tellurium nanowires.

- Redox Chemistry : Exhibits dual behavior as a mild oxidizing agent (Te⁴⁺ → Te⁶⁺) and reducing agent (Te⁴⁺ → Te⁰).

- Crystallography : Demonstrates unique hydration effects, with water molecules forming hydrogen bonds that stabilize the TeO₃²⁻ lattice.

Current Research Status

Recent advances focus on:

- Energy Applications : Integration into CdTe thin-film solar cells for enhanced photovoltaic efficiency.

- Catalysis : Use in photocatalytic degradation of organic pollutants due to Te⁴⁺/Te⁶⁺ redox cycling.

- Biomedical Engineering : Exploration as a contrast agent in X-ray imaging, leveraging tellurium’s high atomic number.

Key Research Findings (2020–2025):

属性

IUPAC Name |

disodium;tellurate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVNEXDNNHXIU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O9Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent), 10102-20-2 (Parent) | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30945132 | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22451-06-5 | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 1: Solid-State Synthesis Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Na₂CO₃:TeO₂) | 1:1 |

| Sintering Temperature | 550°C |

| Atmosphere | CO₂ |

| Precipitation Agent | Ethanol |

| Yield | >90% |

Phase Purity and Characterization

XRD analysis confirms the formation of Na₂TeO₃·5H₂O, with characteristic peaks at 2θ = 11.84°, 24.5°, and 48.3°. EDX spectra validate the Na:Te:O ratio as 2:1:8 (accounting for lattice water). Thermal gravimetric analysis (TGA) reveals a 18.5% weight loss between 30–250°C, corresponding to the release of five water molecules.

Coprecipitation Method

Stepwise Protocol

Coprecipitation involves dissolving TeO₂ in sodium hydroxide (NaOH) to form a tellurite solution, which is then mixed with sodium nitrate (NaNO₃) under controlled pH conditions:

-

Dissolution : TeO₂ (127.6 mg) is dissolved in 1 M NaOH at 80°C.

-

Mixing : NaNO₃ solution (2 M) is added dropwise to the tellurite solution.

-

Precipitation : The mixture is adjusted to pH 7–8 using 2% NH₃, yielding a white precipitate.

-

Drying : The precipitate is washed, air-dried, and oven-heated at 200°C for 3 hours.

Table 2: Coprecipitation Optimization

| Variable | Optimal Range |

|---|---|

| NaOH Concentration | 1–2 M |

| Reaction Temperature | 70–90°C |

| pH Adjustment | 7–8 (NH₃ solution) |

| Drying Temperature | 200°C |

Crystallization and Thermal Stability

Calcination at 500°C for 3 hours followed by 750°C for 5 hours converts the amorphous precursor into crystalline Na₂TeO₃·5H₂O. Differential thermal analysis (DTA) shows an endothermic peak at 250°C (water loss) and an exothermic peak at 550°C (crystallization).

Hydrothermal Synthesis

Reaction Conditions and Nanostructure Formation

Hydrothermal methods enable the synthesis of sodium tellurite nanostructures. In a typical procedure:

Table 3: Hydrothermal Synthesis Outcomes

| Duration (hours) | Morphology | Crystallite Size (nm) |

|---|---|---|

| 18 | Nanowires | 8–10 |

| 24 | Nanorods | 7–40 |

Phase Transitions Under Calcination

Raman spectroscopy indicates that samples calcined at 700°C retain sodium hexatitanate (Na₂Ti₆O₁₃) alongside anatase and rutile TiO₂ phases. This suggests sodium tellurite’s stability under high-temperature processing.

Sol-Gel Synthesis

Gel Formation and Calcination

The sol-gel route produces high-purity Na₂TeO₃·5H₂O through controlled hydrolysis:

Advantages and Limitations

Sol-gel synthesis offers precise stoichiometric control but requires stringent drying conditions to prevent phase separation. TGA curves show a 22% weight loss below 300°C, attributed to organic residue decomposition.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Purity (%) | Yield (%) | Particle Size (nm) | Energy Consumption |

|---|---|---|---|---|

| Solid-State | 95 | 90 | 500–1000 | High |

| Coprecipitation | 98 | 85 | 50–200 | Moderate |

| Hydrothermal | 99 | 75 | 7–40 | High |

| Sol-Gel | 97 | 80 | 20–100 | Low |

化学反应分析

Types of Reactions: Sodium tellurium oxide pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium tellurium oxide can be oxidized to form tellurium dioxide (TeO₂) using strong oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: It can be reduced to elemental tellurium (Te) using reducing agents like sodium borohydride (NaBH₄).

Substitution: Sodium tellurium oxide can react with acids to form tellurous acid (H₂TeO₃).

Major Products Formed:

Oxidation: Tellurium dioxide (TeO₂)

Reduction: Elemental tellurium (Te)

Substitution: Tellurous acid (H₂TeO₃)

科学研究应用

Sodium tellurium oxide pentahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other tellurium compounds.

Biology: Sodium tellurium oxide is used in microbiological media to select for certain types of bacteria, as it can inhibit the growth of non-target organisms.

Medicine: Research has explored its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.

作用机制

The mechanism by which sodium tellurium oxide pentahydrate exerts its effects involves the generation of reactive oxygen species (ROS). When introduced into biological systems, it can induce oxidative stress by increasing the levels of ROS, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for cancer therapy .

相似化合物的比较

Sodium Selenate (Na₂SeO₄) and Sodium Tellurate (Na₂TeO₄)

Thermodynamic Properties :

- Sodium selenate-doped sodium thiosulfate pentahydrate exhibits increased hydration heat compared to pure sodium thiosulfate, reducing its heat-accumulation efficiency. In contrast, sodium tellurate doping shows intermediate thermodynamic behavior between selenate and tungstate .

- The formation of associates between sodium thiosulfate and selenate/tellurate salts involves distinct enthalpy changes due to differences in oxyanion electronegativity and ionic radii .

Electrical Conductivity :

Applications :

Sodium Molybdate (Na₂MoO₄) and Sodium Tungstate (Na₂WO₄)

Thermal Stability :

- Sodium tungstate forms a separate hydrate phase with a higher melting point (>100°C) than sodium thiosulfate pentahydrate (48°C), reducing specific melting heat in mixtures .

- Molybdate-doped sodium thiosulfate shows intermediate thermal behavior, with phase transitions influenced by MoO₄²⁻ coordination .

Electrochemical Contributions :

Structural Differences :

Table 1: Key Physicochemical Properties of Sodium Thiosulfate Pentahydrate and Analogues

| Compound | Melting Point (°C) | Hydration Heat (ΔH, kJ/mol) | Ionic Conductivity (S/cm) | Primary Applications |

|---|---|---|---|---|

| Na₂S₂O₃·5H₂O | 48 | -25.3* | 0.12 | Detoxification, Photography |

| Na₂SeO₄ | 320 | -30.5 | 0.18 | Glass Manufacturing |

| Na₂TeO₄ | 350 | -28.1 | 0.15 | Semiconductor Synthesis |

| Na₂MoO₄ | 687 | -22.7 | 0.10 | Corrosion Inhibition |

| Na₂WO₄ | 698 | -20.9 | 0.09 | Thermal Energy Storage |

*Estimated from cluster-coagulation model studies .

生物活性

Sodium tellurium oxide pentahydrate (Na2TeO3·5H2O) is a compound that has garnered interest in various biological and biochemical applications. This article delves into its biological activities, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Overview of Sodium Tellurium Oxide Pentahydrate

Sodium tellurium oxide pentahydrate is a hydrated form of sodium tellurite, which is known for its toxicity and its interactions with biological systems. The compound is primarily studied for its effects on enzymes and cellular processes, particularly in the context of oxidative stress and reactive oxygen species (ROS) generation.

Mechanisms of Biological Activity

- Enzyme Interaction : Sodium tellurium oxide pentahydrate has been shown to interact with various enzymes. It inhibits squalene monooxygenase, a key enzyme in cholesterol biosynthesis, leading to alterations in cellular lipid metabolism . This inhibition results from the binding of tellurium compounds to vicinal cysteines in the enzyme's active site.

- Reactive Oxygen Species Generation : The compound exhibits strong oxidizing properties, which can induce oxidative stress in cells. This oxidative stress is linked to the formation of deleterious ROS, contributing to cellular damage and apoptosis .

- Thiol Interaction : Tellurium compounds, including sodium tellurium oxide pentahydrate, are known to interact with thiol groups in proteins. This interaction can lead to the inactivation of cysteine proteases and other thiol-dependent enzymes, affecting various biological pathways .

Case Study 1: Inhibition of Acetylcholinesterase

Research has demonstrated that sodium tellurium oxide pentahydrate exhibits inhibitory activity against acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in neuropharmacology .

Case Study 2: Antimicrobial Properties

Sodium tellurium oxide pentahydrate has shown antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity and interference with metabolic processes due to oxidative damage .

Data Table: Biological Activities of Sodium Tellurium Oxide Pentahydrate

Toxicological Considerations

Despite its potential therapeutic applications, sodium tellurium oxide pentahydrate is highly toxic. It poses risks through ingestion and skin absorption, necessitating careful handling in laboratory settings . Toxicity assessments indicate that it can lead to serious health effects at relatively low doses .

常见问题

Q. What are the standard synthesis routes for sodium tellurium oxide pentahydrate, and how do reaction conditions influence product purity?

Sodium tellurium oxide pentahydrate can be synthesized via oxidative processing of tellurium-containing ores. A common method involves treating copper telluride ore with sodium carbonate and oxygen at elevated temperatures, yielding sodium tellurite (Na₂TeO₃), which is acidified with sulfuric acid to precipitate tellurium dioxide (TeO₂). Subsequent dissolution in sodium hydroxide and electrolytic reduction produces elemental tellurium, with intermediate steps allowing isolation of hydrated sodium tellurium oxides . Reaction conditions such as pH, temperature, and oxidizer strength (e.g., H₂O₂ vs. KMnO₄) critically affect the oxidation state of tellurium (+4 or +6) and hydration stability .

Q. Which analytical techniques are essential for characterizing sodium tellurium oxide pentahydrate?

Key techniques include:

- X-ray diffraction (XRD) to confirm crystalline structure and phase purity.

- Fourier-transform infrared spectroscopy (FTIR) to identify Te–O bonding and hydration states.

- Scanning electron microscopy (SEM) to analyze morphology, particularly for applications in thermoelectric materials .

- Inductively coupled plasma (ICP) or atomic absorption spectroscopy (AA) for quantitative tellurium analysis .

Q. How does sodium hydroxide influence the synthesis of tellurium-containing compounds like sodium tellurium oxide pentahydrate?

Sodium hydroxide acts as both a pH modifier and reducing agent. In the electrolytic reduction of TeO₂, NaOH facilitates the formation of Te⁰ while stabilizing intermediate sodium tellurium oxides. Higher NaOH concentrations during synthesis can increase crystallite size, as observed in bismuth telluride systems, suggesting similar effects in tellurium oxide hydrates .

Advanced Research Questions

Q. How do pH and temperature variations during synthesis impact the oxidation state of tellurium in sodium tellurium oxide pentahydrate?

In acidic conditions (pH < 3), tellurium tends to stabilize in the +4 oxidation state (e.g., Na₂TeO₃·5H₂O), while alkaline conditions (pH > 10) with strong oxidizers like KMnO₄ promote +6 states (e.g., Na₂TeO₄·5H₂O). Elevated temperatures (>80°C) accelerate oxidation but may destabilize the pentahydrate structure, requiring controlled cooling for crystallization .

Q. What methodological challenges arise when reconciling crystallinity data from divergent synthesis protocols?

Discrepancies in crystallinity often stem from alkali concentration gradients or impurities. For example, NaOH concentrations above 2 M in bismuth telluride synthesis increased crystallite size from 26.8 nm to 32.5 nm . Standardizing reaction times, reagent purity, and post-synthesis washing protocols (e.g., ethanol rinsing to remove unreacted salts) can mitigate such issues .

Q. How can researchers selectively synthesize sodium tellurium oxide pentahydrate with tellurium in +4 versus +6 oxidation states?

- +4 State : Use mild oxidants (e.g., H₂O₂) in weakly acidic media. Confirm via iodometric titration, where Te⁴+ reduces iodine to iodide .

- +6 State : Employ strong oxidants (e.g., KMnO₄ in HNO₃) and alkaline conditions. X-ray photoelectron spectroscopy (XPS) can validate the Te⁶+ binding energy at ~576 eV .

Q. What safety protocols are critical for high-temperature experiments involving sodium tellurium oxide pentahydrate?

At temperatures >300°C, decomposition releases toxic gases like tellurium oxide (TeO₂) and hydrogen telluride (H₂Te). Use inert atmospheres (N₂/Ar) and scrubbers for gas containment. Dry chemical powder (not water) is recommended for extinguishing metal-related fires .

Methodological Considerations Table

| Parameter | Impact on Synthesis | Optimal Range |

|---|---|---|

| pH | Determines Te oxidation state | Acidic (+4), Alkaline (+6) |

| Temperature | Affects reaction rate and hydration | 60–80°C (crystallization) |

| Oxidizer Strength | Controls Te⁴+ → Te⁶+ conversion | H₂O₂ (mild), KMnO₄ (strong) |

| NaOH Concentration | Influences crystallite size and purity | 1–2 M (balance) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。